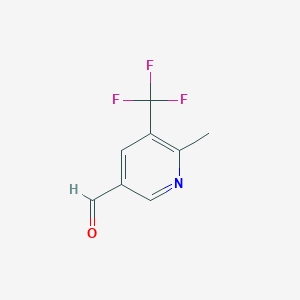

6-Methyl-5-(trifluoromethyl)nicotinaldehyde

Description

Properties

Molecular Formula |

C8H6F3NO |

|---|---|

Molecular Weight |

189.13 g/mol |

IUPAC Name |

6-methyl-5-(trifluoromethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H6F3NO/c1-5-7(8(9,10)11)2-6(4-13)3-12-5/h2-4H,1H3 |

InChI Key |

QXIUMHDHJLQPMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(trifluoromethyl)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 6-(trifluoromethyl)pyridine-3-ylmethanol with Dess-Martin periodinane in dichloromethane at room temperature. The reaction is stirred for 1.5 hours, followed by dilution with diethyl ether and treatment with sodium hydroxide to yield the desired aldehyde .

Industrial Production Methods

Industrial production of 6-Methyl-5-(trifluoromethyl)nicotinaldehyde typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: 6-Methyl-5-(trifluoromethyl)nicotinic acid.

Reduction: 6-Methyl-5-(trifluoromethyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 6-Methyl-5-(trifluoromethyl)nicotinaldehyde span several fields, including:

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. It is utilized in various reactions, such as oxidation to form 6-Methyl-5-(trifluoromethyl)nicotinic acid, reduction to yield 6-Methyl-5-(trifluoromethyl)nicotinalcohol, and substitution reactions that lead to diverse derivatives depending on the nucleophiles used .

Pharmaceutical Development

The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them attractive candidates for pharmaceutical applications. Research indicates that derivatives of this compound may exhibit significant biological activity, influencing various biochemical pathways . For instance, studies have shown that compounds containing trifluoromethyl groups can improve bioavailability and efficacy in drug development.

Case Study: Antimalarial Activity

A notable study investigated the use of 6-(trifluoromethyl)nicotinaldehyde derivatives in developing orally efficacious antimalarial agents. The compound was tested for its ability to inhibit Plasmodium chabaudi growth in murine models, demonstrating effective parasitemia reduction at specific dosages .

| Oral Dose (mg/kg/day) | % Inhibition of Growth | Plasma Concentration (nM) |

|---|---|---|

| 3 | 22.4 ± 11.6 | 640 |

| 10 | 75.2 ± 10.6 | 1,160 |

| 30 | 98.7 ± 0.2 | 2,150 |

This data highlights the compound's potential as an effective therapeutic agent against malaria.

Agrochemical Applications

In agrochemistry, compounds derived from trifluoromethylpyridine structures are utilized for pest control and crop protection. The unique properties imparted by the trifluoromethyl group enhance the effectiveness of these agrochemicals against various pests .

Example: Crop Protection

Fluazifop-butyl, one of the first trifluoromethylpyridine derivatives introduced into the market, showcases high herbicidal activity against grass species in cereal crops such as wheat . The continued development of new agrochemicals containing this moiety indicates its importance in agricultural science.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Research Findings and Practical Considerations

- Reactivity Trends: Compounds with electron-withdrawing substituents (Cl, CF₃) exhibit faster reaction kinetics in aldehyde-mediated reactions but may require stringent handling (e.g., notes safety hazards).

- Cost and Availability: The 2-amino derivative is commercially available at $500/g, whereas the methoxy analog is priced at \sim$484/g (€445), reflecting differences in synthetic complexity.

- Biological Relevance: Hydroxy and amino substitutions () are prioritized in drug discovery due to their ability to interact with biological targets, while methyl and methoxy groups (as in the target compound and ) are often used to fine-tune pharmacokinetic properties.

Biological Activity

6-Methyl-5-(trifluoromethyl)nicotinaldehyde is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 6-position of the pyridine ring. This unique structure enhances its lipophilicity and metabolic stability, potentially improving its effectiveness as a pharmaceutical agent. The compound has garnered attention for its potential biological activities, which are explored in this article.

- Molecular Formula : CHFN\O

- Molecular Weight : 175.11 g/mol

- Melting Point : 52 to 56 °C

- Solubility : Soluble in polar solvents like methanol

The trifluoromethyl group is known to enhance the interaction of compounds with biological targets, which is crucial for drug design and development.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions often exhibit increased antimicrobial activity. For instance, similar compounds have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli . The lipophilic nature of 6-Methyl-5-(trifluoromethyl)nicotinaldehyde may facilitate better membrane permeability, enhancing its potential as an antimicrobial agent.

Antitubercular and Antiparasitic Activity

In studies focusing on related compounds, significant antitubercular and antiparasitic activities have been reported. For example, derivatives similar to 6-Methyl-5-(trifluoromethyl)nicotinaldehyde have demonstrated improved activity against Leishmania donovani, a causative agent of visceral leishmaniasis, with some compounds showing over 30-fold improvement compared to standard treatments . This suggests that 6-Methyl-5-(trifluoromethyl)nicotinaldehyde may possess similar therapeutic potential.

Structure-Activity Relationship (SAR)

The structural modifications in 6-Methyl-5-(trifluoromethyl)nicotinaldehyde contribute significantly to its biological activity. The combination of the trifluoromethyl and methyl groups affects the compound's interaction with biological targets, enhancing its pharmacological profile. A comparative analysis with structurally similar compounds highlights these differences:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Trifluoromethylpyridine | 382-26-1 | 0.86 |

| 6-(Trifluoromethyl)nicotinamide | 386715-35-1 | 0.85 |

| 5-Methyl-2-(trifluoromethyl)pyridine | 1620-71-9 | 0.85 |

| 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 | 0.84 |

| 2-Chloro-6-(trifluoromethyl)nicotinaldehyde | 944900-06-5 | 0.80 |

This table illustrates how the specific substitution pattern influences both chemical reactivity and biological activity, making this compound distinct within its class .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-5-(trifluoromethyl)nicotinaldehyde, and how can reaction efficiency be optimized?

- Methodology : Synthesis of trifluoromethyl-substituted nicotinaldehydes often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation strategies. For example, analogous compounds like 6'-(trifluoromethyl)-[2,3'-bipyridine]-5-carbaldehyde were synthesized via palladium-catalyzed coupling, achieving yields >75% under inert conditions (argon) with tetrahydrofuran as a solvent .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and temperature (80–100°C) to balance yield and purity.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, the aldehyde proton in analogous compounds appears as a singlet near δ 10.1 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates).

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .

- Ventilation : Work in a fume hood to minimize exposure to volatile byproducts.

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the aldehyde moiety in nucleophilic additions?

- Mechanistic Insight : The -CF₃ group increases the electrophilicity of the aldehyde via inductive effects, enhancing reactivity in condensations (e.g., formation of Schiff bases). Compare kinetics with non-fluorinated analogs using UV-Vis spectroscopy to track imine formation rates .

- Experimental Design : Conduct competitive reactions with varying nucleophiles (e.g., hydrazines vs. amines) in polar aprotic solvents (e.g., DMF) to quantify electronic effects.

Q. What strategies stabilize 6-methyl-5-(trifluoromethyl)nicotinaldehyde against hydrolysis or oxidation during storage?

- Stability Studies :

- Storage Conditions : Store under argon at −20°C in amber vials to prevent light-induced degradation. Desiccants (e.g., molecular sieves) reduce hydrolysis .

- Analytical Monitoring : Periodically assess stability via ¹H NMR (e.g., disappearance of aldehyde peak) or FT-IR (loss of C=O stretch at ~1700 cm⁻¹).

Q. How can researchers resolve contradictions in reported spectroscopic data for trifluoromethyl-substituted nicotinaldehydes?

- Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from solvent effects or impurities. Reproduce measurements in standardized solvents (e.g., CDCl₃) and compare with computational predictions (DFT calculations). Cross-validate with 2D NMR (HSQC, HMBC) for unambiguous assignments .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

- Application Example : The aldehyde group serves as a key electrophile in cyclocondensations. For instance, react with aminopyridines via Pictet-Spengler mechanisms to generate fused polycyclic frameworks, which are precursors for kinase inhibitors .

- Methodology : Optimize reaction conditions (e.g., acid catalysis with TFA) and characterize products via X-ray crystallography to confirm regiochemistry.

Methodological Notes

- Safety Protocols : Always reference Safety Data Sheets (SDS) for handling guidelines, particularly for trifluoromethyl compounds, which may release HF under harsh conditions .

- Data Reproducibility : Document solvent grades, catalyst batches, and reaction scales meticulously, as minor variations can significantly impact yields in fluorinated systems.

This FAQ synthesizes methodologies from analogous compounds due to limited direct data on 6-methyl-5-(trifluoromethyl)nicotinaldehyde. Researchers should validate protocols with pilot-scale experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.